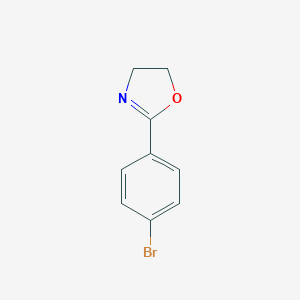

2-(4-Bromophenyl)-4,5-dihydrooxazole

Übersicht

Beschreibung

2-(4-Bromophenyl)-4,5-dihydrooxazole (2-BP-4,5-DHO) is a heterocyclic compound with a molecular formula of C8H7BrNO2. It is a derivative of oxazole, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. 2-BP-4,5-DHO has a variety of applications in scientific research, including synthesis, drug development, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has been used in the synthesis of derivatives that have shown promising antimicrobial activity . These derivatives have been effective against both bacterial (Gram positive and Gram negative) and fungal species .

Anticancer Activity

Derivatives of the compound have also been studied for their anticancer activity. In particular, they have been tested against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) and have shown promising results .

Drug Resistance Combat

The compound and its derivatives have been used in efforts to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

Molecular Docking Studies

Molecular docking studies have been carried out with active compounds to study their binding mode with receptors . This helps in understanding the interaction of these compounds with biological targets.

Pharmacological Activities

The pharmacological activities of newly synthesized derivatives of the compound have been studied . This helps in understanding the potential therapeutic uses of these compounds.

Raw Material in Pharmaceuticals

The compound is an important raw material and intermediate used in pharmaceuticals . It forms the basis for the synthesis of various drugs.

Agrochemicals Production

The compound is used as a raw material in the production of agrochemicals . This highlights its importance in the agriculture industry.

Dyestuff Production

The compound is also used in the production of dyestuff . This indicates its role in the textile and dye industries.

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

Similar compounds have been involved in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds have been shown to participate in suzuki–miyaura cross-coupling reactions , which could potentially affect various biochemical pathways.

Result of Action

Similar compounds have been shown to participate in suzuki–miyaura cross-coupling reactions , which could potentially lead to various molecular and cellular effects.

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJDDVYUQCSBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355199 | |

| Record name | 2-(4-Bromophenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-4,5-dihydrooxazole | |

CAS RN |

189120-01-2 | |

| Record name | 2-(4-Bromophenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the half-sandwich cycloruthenated complex formed with 2-(4-Bromophenyl)-4,5-dihydrooxazole in the context of the presented research?

A1: The research highlights the synthesis and characterization of a series of half-sandwich cycloruthenated complexes, including one formed with 2-(4-Bromophenyl)-4,5-dihydrooxazole as the ligand []. The study focuses on the complex's structure, confirmed through single-crystal X-ray diffraction, and its catalytic activity in nitroarene reduction. This reaction is important in organic synthesis for transforming nitroarenes into amines, which are valuable intermediates for various applications. The researchers demonstrate the complex's promising catalytic performance in this reaction using sodium borohydride as the reducing agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)

![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)

![2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide](/img/structure/B61781.png)